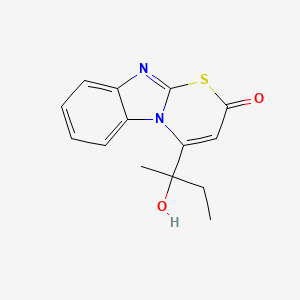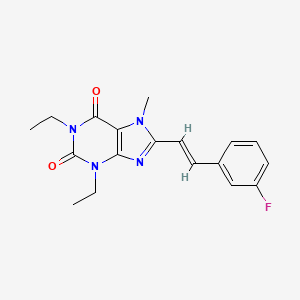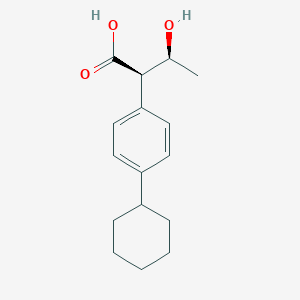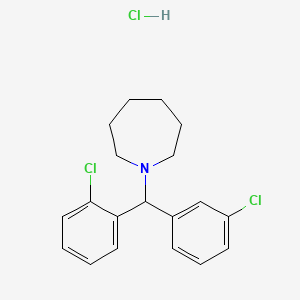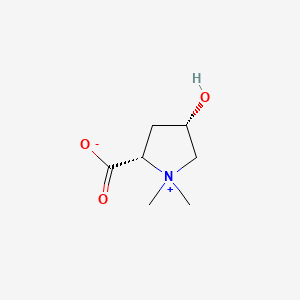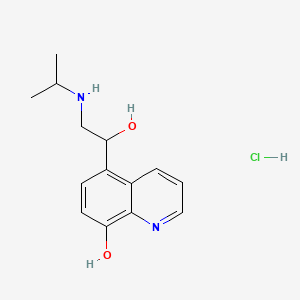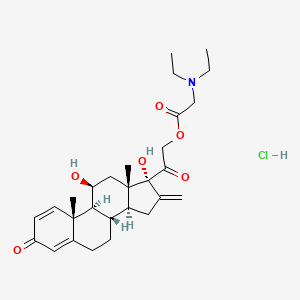
Quinterenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinterenol hydrochloride is a substituted 8-hydroxyquinoline derivative patented by Pfizer, Chas., and Co., Inc. It is primarily known for its use as a bronchodilator, acting as a beta-adrenergic agonist. This compound has shown significant effects in increasing the ventricular rate in experimental animals .
Vorbereitungsmethoden
The synthesis of quinoline derivatives, including quinterenol hydrochloride, can be achieved through various methods. One common approach involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation without any solvent. Hydrochloric acid is often used as a catalyst in this reaction, providing high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure efficiency and scalability.
Analyse Chemischer Reaktionen
Quinterenol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce this compound to its corresponding amine derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the quinoline ring, resulting in halogenated derivatives.
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Quinterenol hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other quinoline derivatives, which are valuable in medicinal chemistry and organic synthesis.
Biology: this compound is used in studies related to beta-adrenergic receptor activity and its effects on cardiovascular and respiratory systems.
Medicine: As a bronchodilator, it is investigated for its potential therapeutic applications in treating conditions like asthma and chronic obstructive pulmonary disease.
Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and chemical intermediates
Wirkmechanismus
Quinterenol hydrochloride exerts its effects by acting as a beta-adrenergic agonist. It binds to beta-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle cells in the bronchi, thereby alleviating bronchoconstriction. Additionally, it increases heart rate and cardiac output by stimulating beta-1 adrenergic receptors in the heart .
Vergleich Mit ähnlichen Verbindungen
Quinterenol hydrochloride can be compared with other beta-adrenergic agonists such as isoproterenol and salbutamol. While all these compounds share a similar mechanism of action, this compound is unique in its longer duration of action and slower onset compared to isoproterenol. Additionally, it exhibits a balanced activity on both beta-1 and beta-2 adrenergic receptors, unlike some other agonists that may preferentially target one receptor subtype .
Similar Compounds
- Isoproterenol
- Salbutamol
- Terbutaline
- Metaproterenol
These compounds are also used as bronchodilators and have applications in treating respiratory conditions .
Eigenschaften
CAS-Nummer |
31613-92-0 |
|---|---|
Molekularformel |
C14H19ClN2O2 |
Molekulargewicht |
282.76 g/mol |
IUPAC-Name |
5-[1-hydroxy-2-(propan-2-ylamino)ethyl]quinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-9(2)16-8-13(18)10-5-6-12(17)14-11(10)4-3-7-15-14;/h3-7,9,13,16-18H,8H2,1-2H3;1H |
InChI-Schlüssel |
ZXJJXRFJIDRFPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


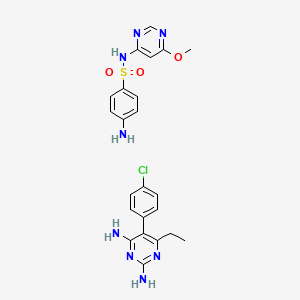
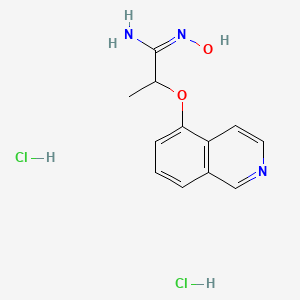

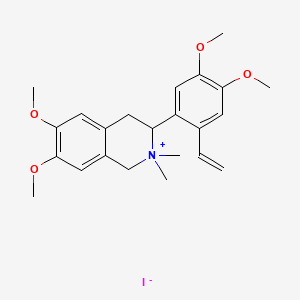
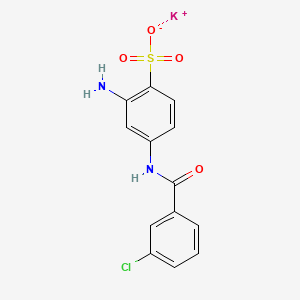
![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)
